molecular formula C21H15BrIN3O2 B11099748 2-bromo-N-(2-{[(2E)-2-(2-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(2-{[(2E)-2-(2-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11099748
M. Wt: 548.2 g/mol
InChI Key: NYYSUQJELREKSW-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N-[2-({2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[2-({2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the hydrazone intermediate, followed by bromination and iodination reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[2-({2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-BROMO-N-[2-({2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[2-({2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-[2-({2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE
  • 2-BROMO-N-[2-({2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE

Uniqueness

2-BROMO-N-[2-({2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C21H15BrIN3O2

Molecular Weight

548.2 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-[(E)-(2-iodophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15BrIN3O2/c22-17-10-4-2-8-15(17)20(27)25-19-12-6-3-9-16(19)21(28)26-24-13-14-7-1-5-11-18(14)23/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

NYYSUQJELREKSW-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)I

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.